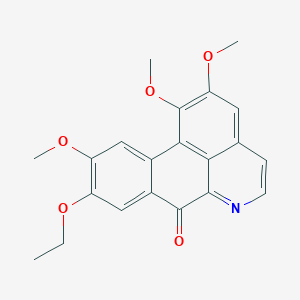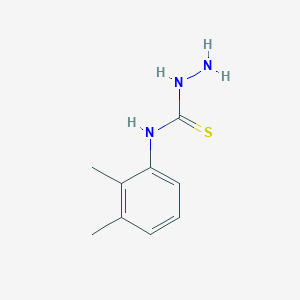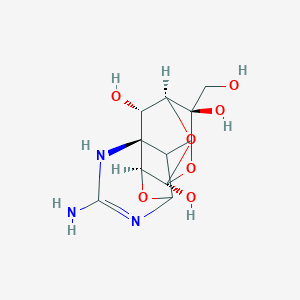
脱水河豚毒素
描述
Synthesis Analysis
The synthesis of anhydrotetrodotoxin analogues, such as 8,11-dideoxytetrodotoxin, highlights the complexity and specificity required in the chemical synthesis of tetrodotoxin derivatives. These processes often involve highly stereoselective reactions and the strategic use of protecting groups to achieve the desired structural analogues. The synthesis of unnatural analogues involves neighboring group participation for stereoselective hydroxylation and guanidine installation, showcasing the intricate chemistry behind creating these potent molecules (Nishikawa et al., 2004).
Molecular Structure Analysis
The molecular structure of anhydrotetrodotoxin and its analogues is crucial for their biological activity. These structures are characterized by a compact, complex arrangement of rings and functional groups, including hydroxyls and guanidines, which are essential for their interaction with sodium channels. The molecular structure of native NaV1.6 channels and the characteristics of binding of 4,9-anhydrotetrodotoxin provide valuable insights into the specificity and potency of these toxins (Teramoto & Yotsu-Yamashita, 2015).
科学研究应用
神经学研究
脱水河豚毒素是一种强效的神经毒素 . 它是由细菌合成并通过食物链在许多海洋生物中积累,包括河豚 . 这使其成为神经学研究中的一种重要工具,特别是在与神经毒性和神经系统对毒素反应相关的研究中。
钠离子通道阻滞剂
脱水河豚毒素是某些类型电压门控Na+通道(NaV通道)的强效选择性阻滞剂 . 这种特性被用于研究,以了解这些通道在各种生理和病理条件下的功能和行为。
NaV1.6通道研究
据报道,4,9-脱水河豚毒素可以选择性地阻断NaV1.6通道的活性 . 它对其他TTX敏感的NaV1.x通道亚型的阻断效率高出40-160倍 . 这使其成为专注于NaV1.6通道研究的一种重要工具。
海洋毒素研究
脱水河豚毒素是几种海洋神经毒素之一 . 它被用于与海洋毒素、它们的影响以及它们在生态系统中的作用相关的研究。
食品安全
脱水河豚毒素存在于河豚中,并参与中毒事件,特别是通过食用这种鱼类 . 因此,它被用于食品安全研究,以了解和预防食物中毒事件。
作用机制
Target of Action
Anhydrotetrodotoxin, also known as 4,9-Anhydrotetrodotoxin, is a potent and selective blocker of the NaV1.6 voltage-gated sodium channel . This channel plays a crucial role in the initiation and propagation of action potentials in neurons .
Mode of Action
The compound interacts with its target, the NaV1.6 channel, by blocking the inward sodium current . This blocking action is highly selective, with a blocking efficacy 40–160 times higher for NaV1.6 than for other TTX-sensitive NaV1.x channel isoforms .
Biochemical Pathways
By blocking the NaV1.6 channels, Anhydrotetrodotoxin disrupts the normal flow of sodium ions into the neurons, thereby inhibiting the generation and propagation of action potentials . This affects the electrical signaling in the nervous system.
Result of Action
The primary molecular effect of Anhydrotetrodotoxin’s action is the inhibition of action potentials in neurons by blocking sodium ion flow through the NaV1.6 channels . This can lead to a decrease in neuronal excitability .
安全和危害
未来方向
属性
IUPAC Name |
(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXQECXKDMLJK-NLWUVLGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019835 | |
| Record name | Anhydrotetrodotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13072-89-4 | |
| Record name | 4,9-Anhydrotetrodotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13072-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydrotetrodotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrotetrodotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4,9-anhydrotetrodotoxin?
A1: 4,9-Anhydrotetrodotoxin primarily targets voltage-gated sodium channels (VGSCs), specifically the NaV1.6 subtype. [] It exhibits a higher blocking efficacy for NaV1.6 compared to other TTX-sensitive NaV channel isoforms. []
Q2: What are the downstream effects of 4,9-anhydrotetrodotoxin binding to its target?
A2: By blocking NaV1.6 channels, 4,9-anhydrotetrodotoxin inhibits the influx of sodium ions into cells. This inhibition disrupts the generation and propagation of action potentials in excitable cells like neurons, ultimately leading to altered neuronal excitability. [, ]
Q3: Does 4,9-anhydrotetrodotoxin affect other ion channels?
A3: While 4,9-anhydrotetrodotoxin exhibits selectivity for NaV1.6, studies have shown that it can also block human NaV1.1 channels, although with lower potency. []
Q4: How does the interaction of 4,9-anhydrotetrodotoxin with NaV1.6 channels differ from that of tetrodotoxin (TTX)?
A4: While both 4,9-anhydrotetrodotoxin and TTX target VGSCs, 4,9-anhydrotetrodotoxin exhibits a higher selectivity for NaV1.6 compared to TTX. [] This difference in selectivity suggests subtle variations in their binding interactions with different VGSC subtypes.
Q5: What is the molecular formula and weight of 4,9-anhydrotetrodotoxin?
A5: The molecular formula of 4,9-anhydrotetrodotoxin is C11H15N3O7, and its molecular weight is 289.24 g/mol. [, ]
Q6: Is there any spectroscopic data available for 4,9-anhydrotetrodotoxin?
A6: Yes, 4,9-anhydrotetrodotoxin has been characterized using various spectroscopic techniques, including 1H-NMR and mass spectrometry. These techniques provide information about the compound's structure and purity. [, ]
Q7: Are there any specific applications where 4,9-anhydrotetrodotoxin's stability is advantageous?
A8: Its stability under specific conditions makes it a valuable tool for research related to NaV1.6 channels and their role in various physiological and pathological processes. []
Q8: Does 4,9-anhydrotetrodotoxin exhibit any catalytic properties?
A9: 4,9-anhydrotetrodotoxin is not known to have any inherent catalytic properties. It primarily acts as a potent inhibitor of VGSCs. []
Q9: Have there been any computational studies on 4,9-anhydrotetrodotoxin?
A9: While specific computational studies on 4,9-anhydrotetrodotoxin are limited in the provided literature, its structural similarity to TTX allows for potential modeling studies to understand its binding interactions with VGSCs.
Q10: How do structural modifications of 4,9-anhydrotetrodotoxin affect its activity and selectivity?
A11: Structural modifications, particularly at the C4 and C9 positions, significantly influence the binding affinity and selectivity of TTX derivatives, including 4,9-anhydrotetrodotoxin. [, ] Further research is needed to fully elucidate the SAR of 4,9-anhydrotetrodotoxin.
Q11: What analytical methods are used to detect and quantify 4,9-anhydrotetrodotoxin?
A12: Several analytical techniques, including high-performance liquid chromatography (HPLC) with various detectors (fluorescence, mass spectrometry), gas chromatography-mass spectrometry (GC-MS), and electrophoretic methods are commonly employed to detect and quantify 4,9-anhydrotetrodotoxin in biological samples. [, , , , , , , ]
Q12: How are these analytical methods validated for the analysis of 4,9-anhydrotetrodotoxin?
A13: Analytical method validation for 4,9-anhydrotetrodotoxin involves assessing various parameters like accuracy, precision, specificity, linearity, and sensitivity to ensure reliable and reproducible results. []
Q13: How toxic is 4,9-anhydrotetrodotoxin compared to tetrodotoxin (TTX)?
A14: 4,9-Anhydrotetrodotoxin is less toxic than TTX. [, ] While TTX is known for its extremely high toxicity, 4,9-anhydrotetrodotoxin exhibits considerably lower potency in animal models. []
Q14: What are the potential long-term effects of 4,9-anhydrotetrodotoxin exposure?
A14: Research on the long-term effects of 4,9-anhydrotetrodotoxin is limited. Further studies are needed to thoroughly evaluate its potential chronic toxicity.
Q15: What is the environmental fate of 4,9-anhydrotetrodotoxin?
A15: Information regarding the environmental fate, degradation pathways, and potential ecological impact of 4,9-anhydrotetrodotoxin is scarce and requires further investigation.
Q16: What are some historical milestones in 4,9-anhydrotetrodotoxin research?
A17: Early studies identified 4,9-anhydrotetrodotoxin as a naturally occurring TTX analog. Subsequent research focused on its structural elucidation, pharmacological characterization, and potential applications. [, , ]
Q17: How is 4,9-anhydrotetrodotoxin research contributing to cross-disciplinary applications?
A18: The study of 4,9-anhydrotetrodotoxin contributes to our understanding of VGSC pharmacology, aiding in the development of novel analgesics and therapeutic agents for neurological disorders. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






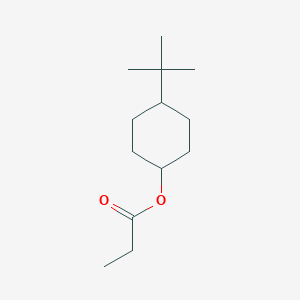

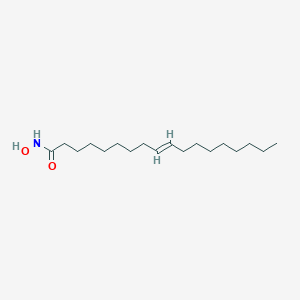

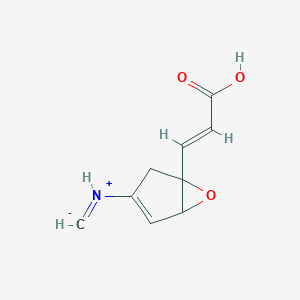
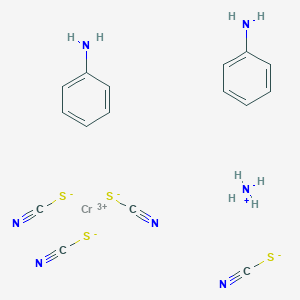
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)

